molecular formula C23H24N2O2S B593273 OTS964 CAS No. 1338542-14-5

OTS964

Cat. No. B593273
M. Wt: 392.5
InChI Key: XCFRUAOZMVFDPQ-AWEZNQCLSA-N
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Description

OTS964 is a potent T-LAK cell-originated protein kinase (TOPK) inhibitor . It is also a potent inhibitor of the cyclin-dependent kinase CDK11 . It has high affinity and selectivity, with an IC50 of 28 nM . It is orally active .


Molecular Structure Analysis

The molecular formula of OTS964 is C23H24N2O2S . Its molecular weight is 392.514 . The crystal structure of the CDK11 kinase domain bound to OTS964 has been solved . Despite the absence of cyclin, CDK11 adopts an active-like conformation when bound to OTS964 .


Chemical Reactions Analysis

OTS964 interacts with the ATP-binding cassette sub-family G member 2 (ABCG2) and the ATP-binding cassette sub-family B member 1 (ABCB1), both of which are associated with multidrug resistance . OTS964 stimulates ATPase activity of ABCB1 and upregulates expression levels of ABCB1, resulting in induced resistance to other ABCB1 substrate-drugs .


Physical And Chemical Properties Analysis

OTS964 is a hydrochloride . It is stable if stored as directed . It should be protected from light and heat .

Scientific Research Applications

Liposomal OTS964 Formulation

OTS964, an inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), shows potent anti-proliferative activity in cell lines positive for TOPK. Due to adverse hematopoietic toxicities observed in mouse xenograft models, a liposomal formulation of OTS964 has been developed as a lead candidate for clinical trials. A novel assay to determine liposomal OTS964 encapsulation and release by monitoring OTS964 fluorescence after binding to albumin has been established, offering a non-invasive method to characterize the liposomal release of OTS964 (Gilabert-Oriol et al., 2019).

OTS964 and Drug Resistance

Research has shown that OTS964's effectiveness is limited in cancer drug-resistant cells overexpressing the ATP-binding cassette sub-family G member 2 (ABCG2). It has been found that OTS964 can upregulate ABCG2 protein expression, leading to enhanced resistance to ABCG2 substrate-drugs. OTS964 is considered a multi-drug resistance (MDR) susceptible agent, and its interactions with ABCG2 may attenuate its therapeutic effect in cancer cells (Yang et al., 2021).

PET Imaging with OTS964

[18F]FE-OTS964, developed from OTS964 for positron emission tomography (PET) imaging, demonstrates the potential of OTS964 in in vivo imaging for cancer diagnosis and monitoring. [18F]FE-OTS964 has shown successful tumor uptake in glioblastoma xenograft models, indicating its utility in investigating the pharmacology of TOPK inhibitors and the biology of TOPK in cancer patients (Pirovano et al., 2018).

Effects on Glioblastoma Stem Cells

OTS964 targets glioblastoma stem cells (GSCs), causing a significant reduction in the size of heterogeneous GSC populations. It has been found effective in killing glioma sphere (GS) clones and suppressing the growth of surviving clones, thus providing a potential therapeutic strategy for the long-term control of glioblastoma recurrence (Sugimori et al., 2017).

Safety And Hazards

OTS964 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

CAS RN

1338542-14-5

Product Name

OTS964

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5

InChI

InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1

InChI Key

XCFRUAOZMVFDPQ-AWEZNQCLSA-N

SMILES

CC1=C2C(C(C=CS3)=C3C(N2)=O)=C(C4=CC=C([C@@H](C)CN(C)C)C=C4)C(O)=C1

synonyms

9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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